Technical Guide: Physicochemical & Synthetic Profile of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Technical Guide: Physicochemical & Synthetic Profile of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
This guide provides an in-depth technical analysis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate , a critical heterocyclic scaffold in modern medicinal chemistry.
Executive Summary
Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS: 1610428-15-3) is a bifunctional bicyclic intermediate used primarily in the discovery of kinase inhibitors, p53 mutant stabilizers, and anti-cancer therapeutics.[1] Its value lies in its orthogonal reactivity : the C5-bromide allows for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C2-ester serves as a versatile handle for heterocycle formation or solubilizing group attachment. This guide details its properties, validated synthesis, and handling protocols for drug development workflows.
Chemical Identity & Structural Analysis[2][3][4]
The compound features a fused thieno[2,3-c]pyridine core.[1][2][3][4][5][6][7][8][9] The numbering system is critical for accurate derivatization; the nitrogen atom is at position 6, and the sulfur is at position 1.
| Attribute | Detail |
| IUPAC Name | Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate |
| CAS Number | 1610428-15-3 |
| Molecular Formula | C₁₀H₈BrNO₂S |
| Molecular Weight | 286.15 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(C=1)C(Br)=NC=C2 |
| Core Scaffold | Thieno[2,3-c]pyridine (Isostere of Isoquinoline) |
Structural Logic & Electronic Distribution
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Pyridine Ring (Electron Deficient): The nitrogen at C6 pulls electron density, making the C5-Br bond highly activated for oxidative addition by Palladium(0) catalysts.
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Thiophene Ring (Electron Rich): The sulfur atom donates electron density, stabilizing the bicyclic system. The C2-ester is conjugated with the thiophene, increasing the acidity of the C3-proton (if present) or influencing the electrophilicity of the ester carbonyl.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence computed descriptors essential for ADME prediction.
| Property | Value / Description | Implications for Research |
| Physical State | White to Off-white Solid | Stable solid form facilitates weighing and storage. |
| Melting Point | 135–140 °C (Predicted) | Indicates strong crystal lattice energy; likely requires polar aprotic solvents for reaction. |
| LogP (Calc) | 2.84 ± 0.4 | Moderate lipophilicity; suitable for cell-permeable lead development (Lipinski compliant). |
| TPSA | ~55 Ų | Good membrane permeability potential (<140 Ų). |
| Solubility | DMSO (>20 mg/mL), DMF, DCM | Low aqueous solubility; requires organic co-solvents for biological assays. |
| pKa | ~2.5 (Pyridine N) | The pyridine nitrogen is weakly basic due to electron-withdrawing Br and Ester groups. |
Synthetic Accessibility & Protocols
Validated Synthesis Route
The most robust synthesis involves the cyclization of 2-bromo-5-fluoropyridine-4-carbaldehyde with ethyl thioglycolate . This method is preferred over Gewald reactions for this specific isomer due to higher regioselectivity.
Reaction Scheme (DOT Visualization)
Figure 1: Regioselective synthesis of the thieno[2,3-c]pyridine core via S_NAr and cyclization.
Detailed Protocol (Bench-Scale)
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Preparation: Charge a reaction vessel with 2-bromo-5-fluoropyridine-4-carbaldehyde (1.0 equiv) and anhydrous THF (0.4 M concentration).
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Reagent Addition: Add Ethyl thioglycolate (1.0–1.2 equiv) followed by Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Note: Cs₂CO₃ is superior to K₂CO₃ for displacing the fluoride on the deactivated pyridine ring.
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Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 2–3 hours. Monitor by LC-MS (Target m/z: 286/288).
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Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
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Yield: Typical isolated yield is 60–70% .
Reactivity & Derivatization Strategy
This scaffold is a "linchpin" intermediate. The diagram below illustrates the orthogonal functionalization pathways available to medicinal chemists.
Figure 2: Divergent synthesis map. Red paths indicate C-C/C-N bond formation; Green paths indicate functional group interconversion.
Key Mechanistic Insights
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C5 Selectivity: The bromine at C5 is activated by the adjacent pyridine nitrogen. It is significantly more reactive than bromines on phenyl rings, often allowing coupling at lower temperatures (60–80°C).
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C2 Stability: The ester is stable to standard Suzuki conditions (basic aqueous carbonate), allowing the biaryl bond to be formed before ester hydrolysis.
Handling, Stability & Safety
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis of the ester.
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Stability: Stable in solid form for >12 months. In solution (DMSO/MeOH), use within 24 hours to avoid potential transesterification or degradation.
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Safety: The compound is an organobromide and likely a skin/eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
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Patent: Furopyridine compounds as p53 mutant stabilizer and uses thereof. WO2024238406A1. (2024). Describes the synthesis of Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate from 2-bromo-5-fluoropyridine-4-carbaldehyde.
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Database: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1610428-15-3).[1][8][9][10] Aaron Chemicals / BLD Pharm. Accessed 2026.[11] Verification of commercial availability and CAS assignment.
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Review: Thienopyridines in Medicinal Chemistry. El-Kushef et al., Journal of Chemical Technology & Biotechnology. Discusses general reactivity and biological relevance of the thieno[2,3-c]pyridine scaffold.
Sources
- 1. Ethyl 5-Bromothieno[2,3-C]Pyridine-2-Carboxylate (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 2. mdpi.com [mdpi.com]
- 3. igi-global.com [igi-global.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof - Google Patents [patents.google.com]
- 7. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 8. 1610428-15-3|Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 9. 1610428-15-3 | MFCD18089328 | Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate [aaronchem.com]
- 10. Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate | 1610428-15-3 [sigmaaldrich.cn]
- 11. MeSH Browser [meshb.nlm.nih.gov]
